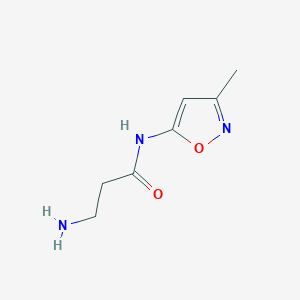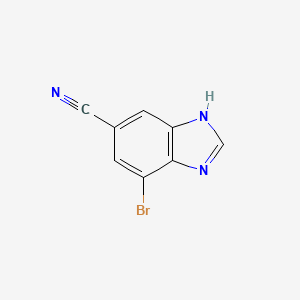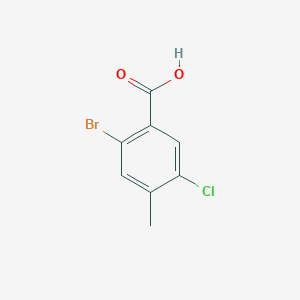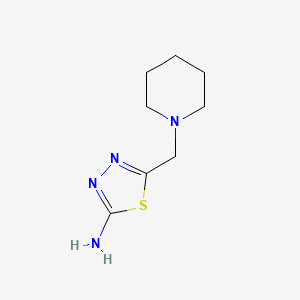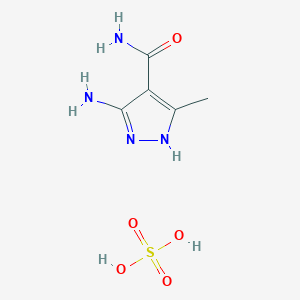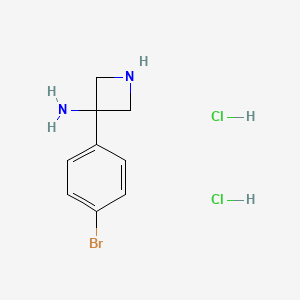
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
説明
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 1384264-75-8 . It has a linear formula of C9H13BrCl2N2 . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BrN2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;;/h1-4,12H,5-6,11H2;2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 300.03 . It’s a white to yellow solid and is typically stored at -20°C .科学的研究の応用
Synthesis and Structure-Activity Relationship Studies
One of the key applications of compounds related to 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride is in the synthesis and exploration of structure-activity relationships (SARs) in drug discovery. For instance, a series of novel 4-amino-2-phenylpyrimidine derivatives, including 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, have been identified as agonists for GPR119, demonstrating improved glucose tolerance in mice and favorable pharmacokinetic profiles in rats (Negoro et al., 2012). This highlights the potential of such compounds in therapeutic applications, particularly in metabolic disorders.
Antiprotozoal Activity
Compounds structurally related to this compound have been evaluated for their antiprotozoal activity. For example, propenamine derivatives, including those with bromo substituents, have shown remarkable activity against Trypanosoma cruzi infection in mice, indicating potential as chemotherapeutic agents for Chagas' disease (Pereira et al., 1998).
Analgesic and Antidepressant Effects
Research has also explored the analgesic and antidepressant effects of related compounds. For example, SSR180711, a selective α7 nicotinic receptor partial agonist with a bromophenyl component, has shown efficacy in enhancing episodic memory and reversing cognitive deficits in animal models, indicating potential for treating cognitive symptoms of schizophrenia and possessing antidepressant-like properties (Pichat et al., 2007).
Anticonvulsant Activity
Another significant application area is in the development of anticonvulsant agents. Schiff bases of N-methyl and N-acetyl isatin derivatives with aryl amines, including those with bromophenyl groups, have been synthesized and shown to exhibit anticonvulsant activities, outperforming standard drugs in certain models (Verma et al., 2004). This underscores the potential of such compounds in epilepsy treatment.
Anticancer Research
Although not directly related to this compound, research on related compounds has also extended into anticancer activity, particularly in understanding the mechanisms of carcinogenesis and the formation of DNA adducts in target tissues (Shirai et al., 1994). This area of research is crucial for the development of novel anticancer therapeutics.
Safety and Hazards
特性
IUPAC Name |
3-(4-bromophenyl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;;/h1-4,12H,5-6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKOCZLAJJLVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate](/img/structure/B1376948.png)
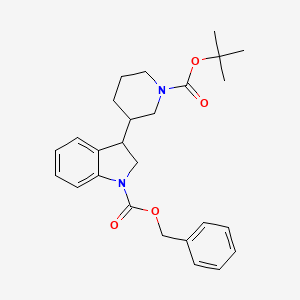
![2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1376953.png)
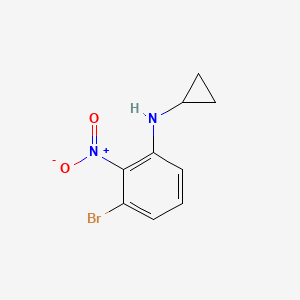

![3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1376960.png)

